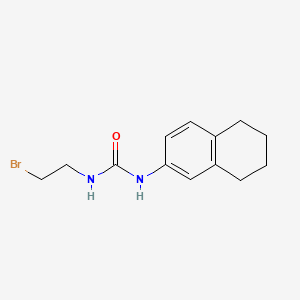
Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The unique structure of this compound, featuring a brominated ethyl group and a tetrahydronaphthyl moiety, suggests potential utility in various chemical and biological contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- typically involves the reaction of 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)amine with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography might be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a new urea derivative, while oxidation could produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or agrochemicals.
Mecanismo De Acción
The mechanism by which Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated ethyl group could facilitate binding to specific sites, while the tetrahydronaphthyl moiety might enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, 3-(2-chloroethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)-
- Urea, 3-(2-iodoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)-
- Urea, 3-(2-fluoroethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)-
Uniqueness
Compared to its analogs, Urea, 3-(2-bromoethyl)-1-(5,6,7,8-tetrahydro-2-naphthyl)- might exhibit unique reactivity due to the presence of the bromine atom, which is a good leaving group in substitution reactions. This could make it more versatile in synthetic applications. Additionally, the specific arrangement of functional groups might confer distinct biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
102434-36-6 |
|---|---|
Fórmula molecular |
C13H17BrN2O |
Peso molecular |
297.19 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-(5,6,7,8-tetrahydronaphthalen-2-yl)urea |
InChI |
InChI=1S/C13H17BrN2O/c14-7-8-15-13(17)16-12-6-5-10-3-1-2-4-11(10)9-12/h5-6,9H,1-4,7-8H2,(H2,15,16,17) |
Clave InChI |
FBYXVCHXMFKRNS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)NC(=O)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




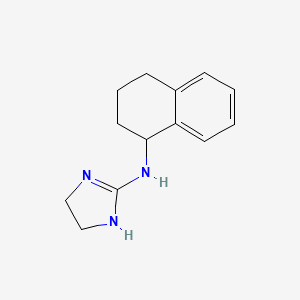
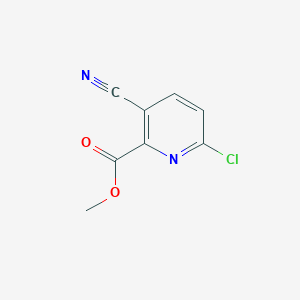
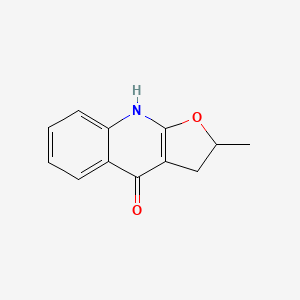
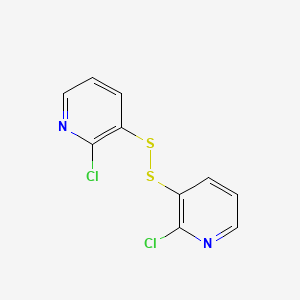
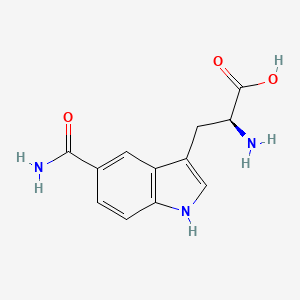
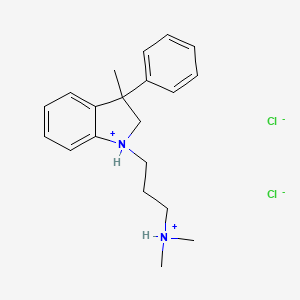
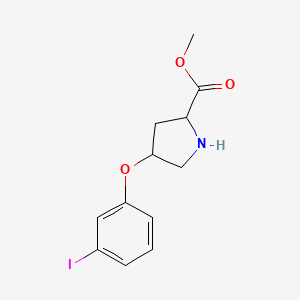
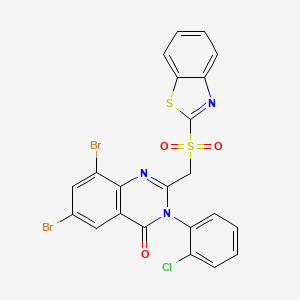
![2-Bromo-5-(4-methoxybenzyl)-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12814871.png)
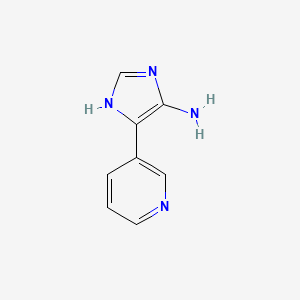

![Ethyl 2-methyl-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B12814894.png)
